Home > Products > Screening Compounds P82176 > 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide - 1049023-32-6

6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide

Catalog Number: EVT-3214585
CAS Number: 1049023-32-6
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is a synthetic organic compound belonging to the class of benzamide derivatives. It features a pyridine ring substituted with a bromine atom at the 6th position, a carboxamide group at the 3rd position, and a dimethylaminoethyl chain attached to the nitrogen of the carboxamide group. This compound has garnered attention in scientific research due to its potential application as a molecular imaging probe for detecting melanoma, particularly its high affinity for melanin. [, , ]

Synthesis Analysis

The synthesis of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is typically achieved via a multi-step process. A common approach involves starting with a commercially available pyridine derivative, such as 2,6-difluoropyridine-3-carboxylic acid or its methyl ester. [] The synthesis proceeds through sequential steps of regioselective substitution, bromination, and finally, coupling with N,N-dimethylethylenediamine to yield the target compound. [] Direct radiofluorination of the bromo precursor is used to produce the 18F-labeled derivative, [18F]DMPY2, for positron emission tomography (PET) applications. []

Molecular Structure Analysis

6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide has been shown to react with melanin, a pigment found in melanoma cells. [] This interaction is believed to be driven by a combination of hydrophobic and electrostatic forces between the molecule and melanin. [] The compound's ability to bind melanin has been exploited for the development of molecular imaging probes, where it acts as a targeting moiety for detecting melanoma. [, ]

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is primarily related to its high affinity for melanin. [, ] Melanin is a biopolymer synthesized within melanosomes, organelles found in melanocytes and melanoma cells. [] The compound's structure allows it to effectively interact with melanin through noncovalent interactions, resulting in selective accumulation within melanoma cells. [, ] This selective uptake enables the use of this compound as a molecular imaging probe for detecting melanoma. [, ]

Physical and Chemical Properties Analysis

6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide is a solid at room temperature. The presence of both polar and nonpolar functional groups contributes to its moderate lipophilicity. [] The 18F-labeled derivative, [18F]DMPY2, exhibits rapid clearance from the blood and major organs, primarily through renal excretion, a favorable characteristic for PET imaging agents. [] Its specific physical and chemical properties, such as solubility, logP, and pKa, need further investigation to fully understand its behavior in biological systems.

Applications

The primary application of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide and its derivatives lies in the field of molecular imaging for detecting melanoma. [, ] Specifically, its 18F-labeled derivative, [18F]DMPY2, has demonstrated excellent performance as a PET imaging probe for identifying primary and metastatic melanoma lesions in animal models. [] [18F]DMPY2 exhibits high tumor uptake and retention, rapid background clearance, and excellent tumor-to-background contrast, making it a promising candidate for clinical translation. []

Future Directions
  • Clinical Translation of [18F]DMPY2: Conducting clinical trials to assess the safety and efficacy of [18F]DMPY2 for melanoma detection in humans is a critical next step. []
  • Optimization of Synthesis and Radiolabeling: Exploring alternative synthetic routes and improving radiolabeling yields will enhance the feasibility of large-scale production for clinical applications. [, ]
  • Structure-Activity Relationship Studies: Investigating the impact of structural modifications on melanin binding affinity and pharmacokinetic properties can lead to the development of even more effective imaging probes. []
  • Expanding Applications: Exploring the potential of this compound and its derivatives for other applications, such as targeted drug delivery for melanoma therapy. []

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

Compound Description: DACA is a tricyclic DNA-intercalating agent with broad-spectrum in vivo activity against both leukemia and solid tumors. [] It inhibits topoisomerases I and II, contributing to its cytotoxicity. [] DACA also overcomes both classic (p-glycoprotein) and atypical (topoisomerase II-dependent) multidrug resistance. [] This compound is extensively metabolized in vivo. []

(9-Methoxyphenazine)-1-carboxamide (SN 23490)

Compound Description: SN 23490 is a phenazine carboxamide considered a "minimal intercalator" due to its reduced aromatic region compared to DACA. [] SN 23490 shows potent in vitro cytotoxicity and favorable distribution and metabolic stability compared to DACA. []

Relevance: SN 23490 and 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide belong to the broader class of tricyclic and monocyclic carboxamides, respectively, both featuring the N-[2-(dimethylamino)ethyl]carboxamide group. They represent different approaches to achieving intercalative binding with lower DNA association constants, potentially leading to improved distributive properties. The research on SN 23490 supports the potential of exploring structural variations like those found in 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide to optimize the properties of DNA-intercalating agents.

2-(4-Pyridyl)quinoline-8-carboxamide (SN 23719)

Compound Description: SN 23719, an arylquinoline carboxamide, is another "minimal intercalator" designed to enhance distributive properties. [] Like SN 23490, it demonstrates potent in vitro cytotoxicity and better distribution and metabolic stability compared to DACA. []

Relevance: Although SN 23719 has a tricyclic quinoline core, its structural design parallels the strategy used for 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide. Both molecules incorporate nitrogen-containing heterocycles and the N-[2-(dimethylamino)ethyl]carboxamide moiety, aiming to optimize DNA-binding properties and distributive characteristics. The research on SN 23719 emphasizes the significance of exploring different heterocyclic core structures in conjunction with the N-[2-(dimethylamino)ethyl]carboxamide group to develop potent DNA-intercalating agents.

Dibenzo[1,4]dioxin-1-carboxamide (SN 23935)

Compound Description: SN 23935, a dibenzodioxin carboxamide, represents a third "minimal intercalator" with a tricyclic dibenzodioxin core. [] While it exhibits in vitro cytotoxicity, its distribution and metabolic stability are less favorable compared to SN 23490 and SN 23719. []

Relevance: Similar to 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide, SN 23935 features the N-[2-(dimethylamino)ethyl]carboxamide group and incorporates a heterocyclic core. The comparison of SN 23935 with other "minimal intercalators" highlights the impact of core structure variations on the overall properties of DNA-intercalating agents. The research on SN 23935 underscores the importance of balancing core structure features, DNA-binding characteristics, and metabolic stability when designing new compounds like 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide.

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Compound Description: (R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide is a potent dopamine D2 and serotonin 5-HT3 receptor antagonist with potential antiemetic activity. [] It exhibits nanomolar binding affinity for the serotonin 5-HT3 receptor and high binding affinity for the dopamine D2 receptor. [] This compound shows strong antagonistic activity for both receptors in vivo and effectively inhibits emetic episodes induced by cisplatin and morphine. []

Relevance: (R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide is directly related to 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide as it shares the core structure of 5-bromo-6-methylaminopyridine-3-carboxamide. The difference lies in the substituent at the amide nitrogen. The diazepinyl group in the former compound contributes to its potent receptor antagonism, providing insights into the structure-activity relationships of this class of compounds. This knowledge is valuable for further development and optimization of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide and its analogs.

18F-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide (18F-MEL050)

Compound Description: 18F-MEL050 is a PET imaging probe specifically designed for detecting melanin in melanoma. [, ] It demonstrates rapid tumor uptake, high retention, and a high tumor-to-background ratio, making it a promising agent for noninvasive evaluation of melanoma. [, ]

Relevance: 18F-MEL050 shares a similar structure with 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide, featuring the N-[2-(diethylamino)ethyl]pyridine-3-carboxamide core. The primary difference is the presence of fluorine in 18F-MEL050, enabling its use as a PET imaging agent. The research on 18F-MEL050 demonstrates the potential of modifying the core structure of 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide to develop imaging agents targeting specific biological processes or diseases. ,

N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2)

Compound Description: [18F]DMPY2 is another PET imaging probe designed for melanoma detection, specifically targeting melanin. [] It shows strong tumoral uptake and retention and rapid background clearance, leading to excellent tumor-to-background contrast. [] [18F]DMPY2 has demonstrated promising results in visualizing both primary and metastatic melanoma lesions. []

Relevance: Like 18F-MEL050, [18F]DMPY2 is structurally related to 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide, sharing the N-(2-(dimethylamino)ethyl)pyridine-3-carboxamide core. The key difference is the presence of fluorine at the 5-position of the pyridine ring in [18F]DMPY2. The research on [18F]DMPY2 further supports the potential of modifying 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide to develop effective imaging agents.

Properties

CAS Number

1049023-32-6

Product Name

6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide

IUPAC Name

6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14

InChI

InChI=1S/C10H14BrN3O/c1-14(2)6-5-12-10(15)8-3-4-9(11)13-7-8/h3-4,7H,5-6H2,1-2H3,(H,12,15)

InChI Key

VNEIXBYAXGOJFE-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CN=C(C=C1)Br

Canonical SMILES

CN(C)CCNC(=O)C1=CN=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.